molecular formula C9H9BrO2 B3011395 (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 197908-42-2

(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B3011395
CAS No.: 197908-42-2
M. Wt: 229.073
InChI Key: AUBCSGZQJXSWGV-QMMMGPOBSA-N
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Description

(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a bromine atom at the 6th position and a hydroxyl group at the 4th position, contributing to its unique chemical properties.

Scientific Research Applications

(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the bromination of a precursor benzopyran compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process often includes steps like cyclization, bromination, and purification to achieve the desired product with high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-bromo-3,4-dihydro-2H-1-benzopyran-4-one.

    Reduction: Formation of 3,4-dihydro-2H-1-benzopyran-4-ol.

    Substitution: Formation of 6-amino-3,4-dihydro-2H-1-benzopyran-4-ol or 6-methoxy-3,4-dihydro-2H-1-benzopyran-4-ol.

Mechanism of Action

The mechanism of action of (4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol: Lacks the stereochemistry at the 4th position.

    6-chloro-3,4-dihydro-2H-1-benzopyran-4-ol: Contains a chlorine atom instead of bromine.

    3,4-dihydro-2H-1-benzopyran-4-ol: Lacks the halogen atom at the 6th position.

Uniqueness

(4S)-6-bromo-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific stereochemistry and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(4S)-6-bromo-3,4-dihydro-2H-chromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,8,11H,3-4H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBCSGZQJXSWGV-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1O)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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